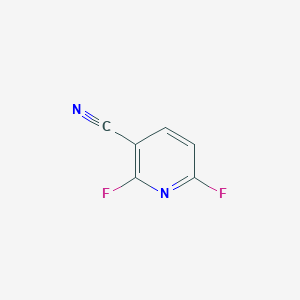

2,6-Difluoro-3-cyanopyridine

Vue d'ensemble

Description

2,6-Difluoro-3-cyanopyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions and a cyano group at the 3 position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-cyanopyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine. Subsequent reactions with appropriate reagents introduce the second fluorine atom and the cyano group .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Difluoro-3-cyanopyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form biaryl and heterobiaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

Coupling Products: Biaryl and heterobiaryl derivatives, which are valuable intermediates in pharmaceutical synthesis.

Applications De Recherche Scientifique

Chemical Properties and Structure

2,6-Difluoro-3-cyanopyridine comprises a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a cyano group at the 3 position . The presence of these substituents alters the chemical reactivity and physical properties of the pyridine ring, making it a versatile building block for synthesizing various complex molecules.

Potential Applications

Given the properties of this compound and related compounds, potential applications can be inferred:

Pharmaceuticals:

- Building Block: Cyanopyridines, in general, are valuable scaffolds in drug discovery . The cyano group can be utilized for further functionalization or derivatization, allowing the synthesis of diverse chemical libraries for biological screening.

- Inhibitors and Degraders: Research indicates that modifications to pyridine-based compounds can lead to the discovery of bioactive molecules. For instance, 2-heterocyclyl- and heteroarylpyrimidines have been explored as inhibitors, with some causing rapid degradation of BCL6, a protein associated with lymphoma . Fluorination, as seen in this compound, can also enhance the metabolic stability and potency of such compounds .

Agrochemicals:

- Synthesis of Agrochemicals: 3-Cyanopyridine is used in manufacturing agrochemicals . Therefore, this compound could potentially be used as an intermediate in the synthesis of novel agrochemicals, with the fluorine substituents potentially modifying the compound's activity or stability.

Material Science:

- Precursor for Advanced Materials: Fluorinated compounds are of interest in material science due to their unique properties, such as increased chemical stability and altered electronic properties. This compound might serve as a precursor in synthesizing novel materials with specific electronic or optical properties.

Reagents:

- Reaction Intermediate: 2,6-Difluoropyridine can be synthesized from 2,6-dichloropyridine using alkali metal fluorides . This suggests that this compound could be used as a reagent in various chemical transformations, especially where the presence of fluorine atoms can influence the reaction pathway or the properties of the resulting products.

Safety Information

This compound is labeled as harmful if swallowed or in contact with skin . Proper safety measures, including wearing protective gloves and clothing, and avoiding inhalation or ingestion, should be observed when handling this compound .

Case Studies and Data

Due to the limited information in the search results, specific case studies and comprehensive data tables for this compound applications are not available.

Natural Product Context

Natural products and their derivatives play a significant role in scientific research . Although this compound is a synthetic compound, understanding the applications of natural compounds can provide context for its potential uses:

- Bioactive Compounds: Natural compounds are explored for various bioactivities, including antitumor, antioxidant, and antibacterial effects . Synthetic analogs, like this compound, can be designed to mimic or enhance these activities.

- Applications in Traditional Medicine: Some natural products, such as basil polysaccharides, have therapeutic applications . While this compound is not directly related to traditional medicine, its potential pharmaceutical applications could be informed by the study of natural compounds.

Mécanisme D'action

The mechanism of action of 2,6-Difluoro-3-cyanopyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor of specific biological pathways. For instance, it has been shown to inhibit topoisomerase enzymes, leading to antiproliferative effects against cancer cells .

Comparaison Avec Des Composés Similaires

- 2-Fluoropyridine

- 3-Cyanopyridine

- 2,6-Difluoropyridine

Comparison: 2,6-Difluoro-3-cyanopyridine is unique due to the combined presence of both fluorine atoms and a cyano group, which imparts distinct electronic properties. Compared to 2-fluoropyridine and 3-cyanopyridine, it exhibits enhanced reactivity and stability. The dual fluorination also makes it less basic and more resistant to metabolic degradation, which is advantageous in drug development .

Activité Biologique

2,6-Difluoro-3-cyanopyridine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a cyano group at the 3 position. This unique structure enhances its electronic properties, making it a valuable scaffold in drug discovery. The presence of fluorine atoms increases its binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been identified as a potent inhibitor of topoisomerase enzymes, which play a vital role in DNA replication and transcription. By inhibiting these enzymes, this compound exhibits antiproliferative effects against cancer cells.

Key Mechanisms Include:

- Enzyme Inhibition: Specifically inhibits topoisomerases leading to DNA damage in cancer cells.

- Receptor Modulation: Potential modulation of nicotinic acetylcholine receptors (nAChRs), which may contribute to neuroprotective effects .

Biological Activities

The compound has been investigated for various biological activities:

- Anticancer Activity: Exhibits significant antiproliferative effects against several cancer cell lines by inducing apoptosis through topoisomerase inhibition.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although further research is needed to establish efficacy and mechanisms.

- Neuroprotective Effects: Modulates nAChRs, indicating potential benefits in neurodegenerative diseases .

1. Antiproliferative Effects

A study demonstrated that this compound significantly inhibited the growth of SU-DHL-4 and OCI-Ly1 cell lines in vitro. The compound showed a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SU-DHL-4 | 5.0 | Topoisomerase II inhibition |

| OCI-Ly1 | 7.5 | Induction of apoptosis |

2. Neuroprotective Studies

Research indicated that the compound may enhance cholinergic signaling by acting as an allosteric modulator at nAChRs. This modulation could provide neuroprotective effects in models of neurodegeneration .

Table 2: Modulatory Effects on nAChRs

| Compound | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| This compound | 0.14 | 600 |

Comparative Analysis with Related Compounds

The unique structure of this compound allows for distinct biological activities compared to similar compounds such as 2-fluoropyridine and 3-cyanopyridine.

Table 3: Comparison with Similar Compounds

| Compound | Activity Type | Binding Affinity |

|---|---|---|

| 2-Fluoropyridine | Moderate Anticancer | Lower |

| 3-Cyanopyridine | Antimicrobial | Moderate |

| This compound | Potent Anticancer | Higher |

Propriétés

IUPAC Name |

2,6-difluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMJLRZKCSLZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602071 | |

| Record name | 2,6-Difluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869557-17-5 | |

| Record name | 2,6-Difluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.